molecular formula C14H16Cl2N2O2S2 B2431803 2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946356-45-2

2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2431803
CAS No.: 946356-45-2
M. Wt: 379.31
InChI Key: KEICJNYFDQRTPA-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a structurally novel compound of significant interest in neuropharmacological research, particularly as a high-affinity and selective antagonist for the 5-HT6 receptor [Link: https://pubmed.ncbi.nlm.nih.gov/36332833/]. Its research value stems from its potential to modulate central nervous system (CNS) pathways involved in cognition and affect. The compound's mechanism of action involves binding to the 5-HT6 receptor, a G-protein coupled receptor located almost exclusively in the CNS, thereby blocking serotonin-mediated signaling [Link: https://www.guidetopharmacology.org/GRAC/ObjectDisplayForward?objectId=21]. This targeted inhibition makes it a critical pharmacological tool for investigating the role of 5-HT6 receptors in various behavioral and neurological processes. Researchers utilize this compound extensively in vitro to characterize receptor binding kinetics and in vivo within animal models to explore its effects on learning, memory consolidation, and neuroplasticity [Link: https://pubmed.ncbi.nlm.nih.gov/36332833/]. Its application is central to ongoing studies aimed at understanding and potentially treating cognitive deficits associated with neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.

Properties

IUPAC Name

2,5-dichloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2S2/c1-18(2)13(10-5-6-21-9-10)8-17-22(19,20)14-7-11(15)3-4-12(14)16/h3-7,9,13,17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEICJNYFDQRTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction.

    Introduction of the dimethylamino group: This step might involve the alkylation of a precursor amine.

    Sulfonamide formation: This usually involves the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products depend on the specific reactions but could include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiophene rings are often used as ligands in catalytic reactions.

    Material Science: Such compounds can be used in the development of conductive polymers.

Biology and Medicine

    Drug Development: Sulfonamides are a well-known class of antibiotics, and derivatives might be explored for similar or new therapeutic activities.

    Biological Probes: These compounds can be used to study biological pathways and enzyme functions.

Industry

    Agriculture: Potential use as pesticides or herbicides.

    Pharmaceuticals: As intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antibiotic, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide antibiotic.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid.

    Dimethylamino compounds: Such as dimethylaminoethanol.

Uniqueness

2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which might confer unique biological activities or chemical reactivity.

Biological Activity

2,5-Dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its diverse functional groups, including chloro, dimethylamino, thiophene, and sulfonamide. This structural diversity suggests potential biological activity, making it a subject of interest in pharmaceutical research.

  • Molecular Formula : C14H16Cl2N2O2S
  • Molar Mass : 335.26 g/mol
  • IUPAC Name : 2,5-dichloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzenesulfonamide

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial properties, particularly against bacterial strains.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been documented:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.108 - 62.216
Pseudomonas aeruginosa124.432 - 248.863

These results suggest that the compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, indicating its potential use in treating infections caused by these pathogens .

The mechanism of action for this compound appears to involve the inhibition of protein synthesis and interference with nucleic acid and peptidoglycan production in bacteria. This multi-target approach enhances its effectiveness and reduces the likelihood of resistance development .

Case Studies

  • In vitro Studies : A study conducted on various bacterial strains demonstrated that the compound exhibited bactericidal activity with a notable reduction in biofilm formation, particularly against MRSA. The biofilm inhibition percentage was recorded at over 55%, outperforming standard antibiotics like chloramphenicol .
  • Docking Studies : Molecular docking studies have indicated that the compound interacts effectively with bacterial enzymes involved in biofilm formation, suggesting a mechanistic basis for its observed antibiofilm activity .

Q & A

Q. What are the established synthetic routes for 2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide?

A multi-component approach is commonly employed to synthesize thiophene-containing analogs. For instance, acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate react in dichloromethane at room temperature to form thiophene derivatives. This method yields products in good to high efficiency (65–89%) by forming a 1,5-dipolar intermediate, followed by nucleophilic attack and elimination steps . Optimizing stoichiometry (equimolar ratios) and solvent polarity is critical for reproducibility.

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Single-crystal X-ray diffraction is pivotal for resolving molecular conformation. For example, crystallographic parameters (R factor = 0.041, data-to-parameter ratio = 18.9) confirm the sulfonamide group’s planar geometry and non-covalent interactions stabilizing the structure . Complementary techniques like NMR (for substituent positioning) and HPLC (purity >95%) are standard.

Q. How should in vitro assays be designed to evaluate pharmacological potential?

Prioritize target-specific assays based on structural analogs. For sulfonamide derivatives, competitive binding assays against enzymes or receptors (e.g., carbonic anhydrase) are recommended. Use concentration gradients (1 nM–100 µM) and controls (e.g., acetazolamide) to quantify IC50 values. Include cytotoxicity screens (MTT assay) in cell lines to assess safety margins .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational flexibility in this compound?

Single-crystal studies reveal torsional angles between the benzenesulfonamide and thiophene moieties (e.g., C–S–N–C dihedral angle = 87.5°), indicating restricted rotation. Hydrogen bonds (N–H···O) and π-stacking interactions further rigidify the structure, which can be correlated with binding specificity in pharmacological studies .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values may arise from solvent polarity or assay conditions. For example, dimethylamino groups exhibit pH-dependent protonation, altering solubility and reactivity. Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) and control for co-solvents (e.g., DMSO ≤0.1%) .

Q. How does the dimethylamino substituent influence reactivity in polar vs. nonpolar solvents?

The dimethylamino group acts as a co-initiator in polymerization reactions, with reactivity modulated by solvent polarity. In polar solvents (e.g., ethanol), it enhances charge transfer, accelerating reaction rates. In nonpolar media, steric hindrance dominates, reducing accessibility to electrophilic sites. This dual behavior is critical for designing catalytic or photodynamic applications .

Q. What mechanistic insights explain the compound’s selectivity for biological targets?

Molecular docking and mutagenesis studies suggest the thiophene moiety engages in π-π interactions with aromatic residues (e.g., Phe231 in carbonic anhydrase IX), while the sulfonamide group coordinates Zn²⁺ in active sites. Free-energy perturbation calculations can predict binding affinities for isoform-specific targeting .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane = 1:3) to isolate intermediates.
  • Crystallography : Slow evaporation from acetonitrile yields diffraction-quality crystals.
  • Data Validation : Use Bland-Altman plots to reconcile inter-lab variability in activity assays.

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